

Application Notes and Protocols for the Quantification of N-benzyloctan-4-amine

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Compound of Interest		
Compound Name:	N-benzyloctan-4-amine	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **N-benzyloctan-4-amine** in various matrices. The protocols are based on established analytical techniques for similar amine compounds and serve as a comprehensive guide for method development and validation.

Introduction

N-benzyloctan-4-amine is a secondary amine whose accurate quantification is essential in various stages of drug development and research. This document outlines three robust analytical methods for determining the concentration of **N-benzyloctan-4-amine**:

- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method suitable for routine analysis.
- Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and selectivity, particularly after derivatization.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical studies, providing excellent sensitivity and specificity.

The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.



Sample Preparation

Effective sample preparation is critical for accurate and reproducible results, especially when dealing with complex biological matrices.[1] The primary goals of sample preparation are to extract the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection.[2][3]

Liquid-Liquid Extraction (LLE)

LLE is a fundamental extraction technique based on the differential solubility of the analyte between two immiscible liquid phases.[2]

Protocol:

- To 1 mL of the sample (e.g., plasma, urine, or a dissolved pharmaceutical formulation), add
 100 μL of an appropriate internal standard solution.
- Add 5 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
- Vortex the mixture for 2 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable mobile phase for HPLC or LC-MS/MS analysis, or in a derivatization agent for GC-MS analysis.

Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that utilizes a solid sorbent to isolate the analyte from the sample matrix.[3]



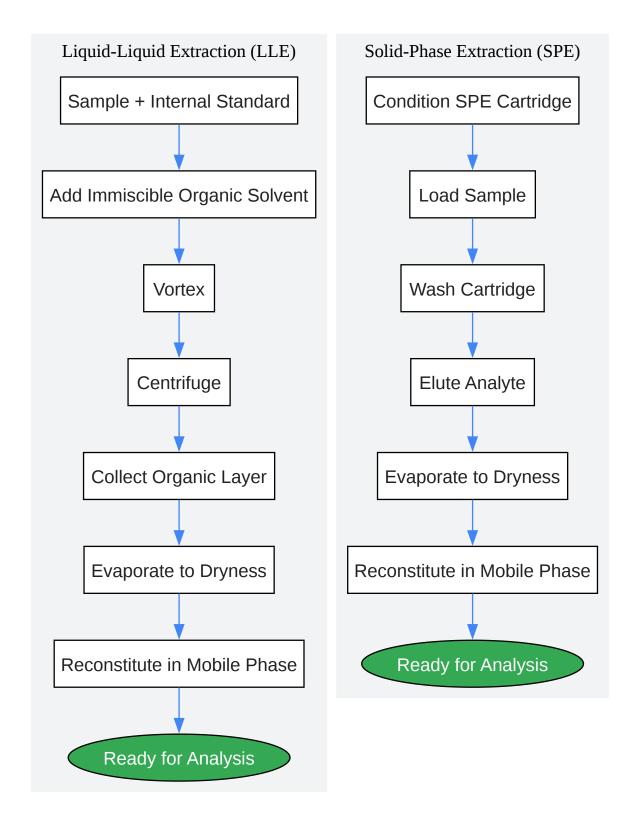




- Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 2 mL of methanol followed by 2 mL of water.
- Loading: Load 1 mL of the pre-treated sample onto the conditioned cartridge.
- Washing: Wash the cartridge with 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
- Elution: Elute the analyte with 2 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Experimental Workflow for Sample Preparation





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Caption: General workflows for LLE and SPE sample preparation.



Analytical Methods HPLC-UV Method

This method is suitable for the quantification of **N-benzyloctan-4-amine** in simpler matrices or at higher concentrations. Derivatization may be necessary to introduce a chromophore for enhanced UV detection, especially if the native molecule has poor UV absorbance.[4][5]

- Derivatization (Optional, with Dansyl Chloride):
 - \circ To the dried sample extract, add 50 μ L of 1 mg/mL dansyl chloride in acetone and 50 μ L of 100 mM sodium bicarbonate buffer (pH 10).
 - Vortex and incubate at 60°C for 30 minutes.
 - Cool to room temperature and inject into the HPLC system.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[6][7]
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 20 μL.
 - Column Temperature: 30°C.
 - UV Detection: 254 nm (adjust based on the absorbance maximum of the analyte or its derivative).[8]
- Quantification:



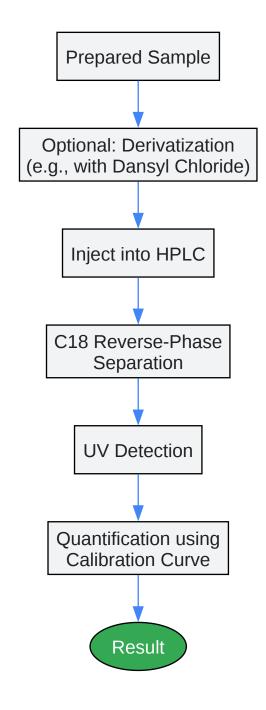
- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
- Determine the concentration of N-benzyloctan-4-amine in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (HPLC-UV)

Parameter	Typical Value
Linearity Range	0.1 - 100 μg/mL
Correlation Coeff. (r²)	> 0.995
Limit of Quant. (LOQ)	0.1 μg/mL
Precision (RSD%)	< 15%
Accuracy (% Recovery)	85 - 115%

HPLC-UV Analysis Workflow





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Caption: Workflow for HPLC-UV analysis of N-benzyloctan-4-amine.

GC-MS Method

GC-MS provides higher selectivity and sensitivity compared to HPLC-UV. Derivatization is often necessary to improve the volatility and thermal stability of amines for GC analysis.[9][10]



- Derivatization (with Trifluoroacetic Anhydride TFAA):
 - To the dried sample extract, add 50 μL of ethyl acetate and 50 μL of TFAA.
 - Vortex and incubate at 70°C for 20 minutes.
 - Evaporate the excess reagent under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of ethyl acetate for GC-MS analysis.[10]
- Chromatographic and Mass Spectrometric Conditions:
 - GC Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 μm).
 [11]
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute.
 - Ramp to 280°C at 20°C/min.
 - Hold at 280°C for 5 minutes.
 - Injection Mode: Splitless, with an injector temperature of 250°C.
 - MS Ionization: Electron Ionization (EI) at 70 eV.
 - MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
- Quantification:
 - Use an internal standard (e.g., a deuterated analog of the analyte) to correct for variations in sample preparation and injection.
 - Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

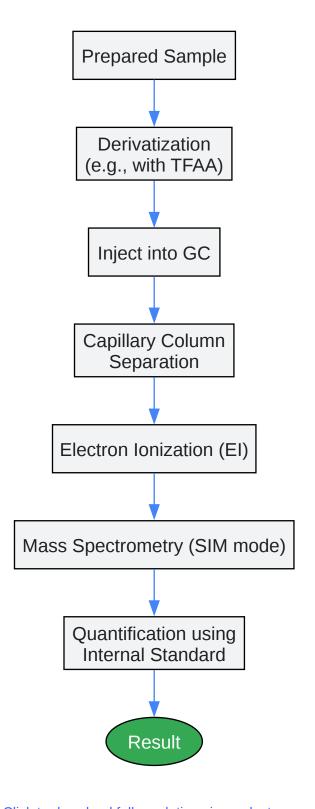


Quantitative Data Summary (GC-MS)

Parameter	Typical Value
Linearity Range	1 - 1000 ng/mL
Correlation Coeff. (r²)	> 0.998
Limit of Quant. (LOQ)	1 ng/mL
Precision (RSD%)	< 10%
Accuracy (% Recovery)	90 - 110%

GC-MS Analysis Workflow





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Caption: Workflow for GC-MS analysis of N-benzyloctan-4-amine.

LC-MS/MS Method



LC-MS/MS is the preferred method for quantifying **N-benzyloctan-4-amine** in complex biological matrices due to its superior sensitivity and specificity.[12][13][14][15]

- Chromatographic Conditions:
 - Column: C18 or PFP reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm) for fast analysis.
 [16]
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μL.
 - Column Temperature: 40°C.
- Mass Spectrometric Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - MS Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Determine the precursor ion (the protonated molecule [M+H]+) of N-benzyloctan-4-amine.
 - Optimize the collision energy to identify at least two stable and abundant product ions for quantification and confirmation.



 Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

• Quantification:

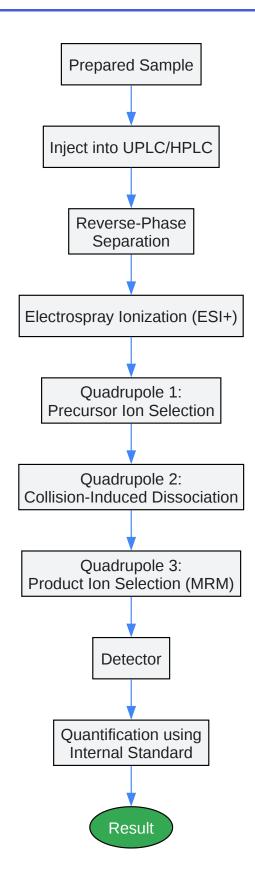
- An isotopically labeled internal standard is highly recommended.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Quantitative Data Summary (LC-MS/MS)

Parameter	Typical Value
Linearity Range	0.05 - 500 ng/mL
Correlation Coeff. (r²)	> 0.999
Limit of Quant. (LOQ)	0.05 ng/mL
Precision (RSD%)	< 10%
Accuracy (% Recovery)	95 - 105%

LC-MS/MS Analysis Workflow





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